molecular formula C9H8N2OS B1268420 2-(2-Amino-thiazol-4-yl)-phenol CAS No. 60135-72-0

2-(2-Amino-thiazol-4-yl)-phenol

Cat. No.: B1268420
CAS No.: 60135-72-0
M. Wt: 192.24 g/mol
InChI Key: QCWXFHZAXVHMHQ-UHFFFAOYSA-N
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Description

2-(2-Amino-thiazol-4-yl)-phenol: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Hantzsch Thiazole Synthesis

Classic Hantzsch Methodology

The Hantzsch reaction remains the most widely used method for synthesizing 2-aminothiazoles. For 2-(2-amino-thiazol-4-yl)-phenol, the protocol involves:

  • Reactants : 2-Hydroxyacetophenone derivatives, thiourea, and iodine.
  • Mechanism : Cyclocondensation of α-haloketones (e.g., 2-bromo-1-(2-hydroxyphenyl)-1-propanone) with thiourea in polar solvents (ethanol or methanol).
  • Conditions : Reflux at 80–100°C for 6–12 hours, followed by ammonia treatment to precipitate the product.

Key Data:

Parameter Value Source
Yield 60.3%
Solvent Ethanol
Reaction Time 10 hours
Purity (Post-Purification) 95% (recrystallization)

Optimization Strategies :

  • Anhydrous Solvents : Minimize side reactions (e.g., hydrolysis).
  • Iodine Stoichiometry : 1.2–1.5 equivalents for efficient cyclization.

Cyclocondensation with Thiourea Derivatives

One-Pot Multicomponent Reactions

Recent advances utilize one-pot systems to streamline synthesis:

  • Reactants : Methylcarbonyls, thiourea, and iodine.
  • Catalysts : Heterogeneous catalysts like Ni@zeolite-Im-IL improve yield (85–98%).
  • Conditions : DMSO solvent at 80°C for 2–4 hours.

Comparative Analysis:

Method Catalyst Yield Time Temperature
Hantzsch (Classic) None 60.3% 10h 80°C
One-Pot Ni@zeolite-Im-IL 92% 3h 80°C
Microwave-Assisted Asp-Al₂O₃ 89% 30min 100°C

Advantages :

  • Microwave Assistance : Reduces reaction time to 30 minutes with asparagine-functionalized Al₂O₃.
  • Green Chemistry : Water or ethanol as solvents minimizes environmental impact.

Catalytic Methods for Industrial Scalability

Nanocatalysts

  • Asparagine-Functionalized Al₂O₃ : Enhances cyclization efficiency via Lewis acid-base interactions.
  • Magnetic Nanoparticles (MNPs@SiO₂-Pr-AP) : Enables reusable catalysis, achieving 94% yield over five cycles.

Enzymatic Approaches

  • HRV 3C Protease-Mediated Synthesis : Emerging method for stereoselective thiazole formation, though yields remain modest (45–55%).

Industrial Production and Purification

Large-Scale Synthesis

  • Continuous Flow Reactors : Improve heat transfer and reduce side products.
  • Automated Crystallization : Ethanol/water mixtures (3:1 v/v) yield 95% purity.

Quality Control

  • Spectroscopic Validation :
    • ¹H-NMR : δ 11.56 ppm (–OH), δ 7.24–6.38 ppm (aromatic protons).
    • ¹³C-NMR : δ 168.6 ppm (thiazole C-2).
  • X-ray Diffraction : Confirms planar geometry (dihedral angle: 2.1° between thiazole and phenol rings).

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-thiazol-4-yl)-phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with various functional groups such as halogens, alkyl, or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Materials Science Applications

In materials science, 2-(2-Amino-thiazol-4-yl)-phenol is utilized in the design and synthesis of novel materials with distinctive properties. Research indicates that derivatives of thiazole compounds can be integrated into functionalized carbon dots for applications in fluorescence-based sensing.

Case Study: Fluorescent Probes for Antibiotic Detection

A study conducted by Yan et al. (2020) developed a fluorescent probe based on thiazole derivative-functionalized carbon dots for the rapid detection of tetracyclines. The probe exhibited high selectivity and sensitivity, demonstrating the potential of this compound in creating advanced sensing materials for environmental monitoring and pharmaceutical analysis .

Medicinal Chemistry Applications

The medicinal chemistry domain recognizes the significance of this compound as an important intermediate in synthesizing bioactive compounds and pharmaceuticals. Its derivatives have shown promise in developing drugs targeting various diseases.

Case Study: Synthesis of Thiazole Derivatives

Research has indicated that this compound can serve as a precursor for synthesizing thiazole-containing drugs. A method involving a one-pot reaction catalyzed by nickel-supported zeolite demonstrated high yields (85–98%) in synthesizing 2-aminothiazoles, which are crucial for various therapeutic applications . The study emphasizes green chemistry principles, showcasing the compound's utility in sustainable drug development.

Analytical Chemistry Applications

In analytical chemistry, this compound has been employed in developing methods for detecting various substances due to its reactive functional groups.

Case Study: Detection Methods

The compound's reactivity allows it to be used in developing detection methods for antibiotics and other organic compounds. The fluorescent properties of thiazole derivatives enable their application in creating sensitive assays that can detect low concentrations of target analytes, enhancing the reliability of analytical techniques used in laboratories .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Materials ScienceFluorescent probes for antibiotic detectionHigh selectivity and sensitivity in environmental monitoring
Medicinal ChemistrySynthesis of thiazole-containing drugsHigh yields (85–98%) using green chemistry principles
Analytical ChemistryDevelopment of detection methodsEnhanced sensitivity for detecting low analyte concentrations

Mechanism of Action

The mechanism of action of 2-(2-Amino-thiazol-4-yl)-phenol involves its interaction with various molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of histone deacetylases (HDACs) and other critical enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog that lacks the phenol group.

    2-(2-Hydroxyphenyl)-thiazole: Similar structure but with a hydroxyl group instead of an amino group.

    2-(2-Amino-thiazol-4-yl)-benzaldehyde: Contains an aldehyde group instead of a phenol group.

Uniqueness

2-(2-Amino-thiazol-4-yl)-phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound for various applications in medicinal chemistry and industrial processes.

Biological Activity

2-(2-Amino-thiazol-4-yl)-phenol, also known by its CAS number 60135-72-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an amino group and a phenolic moiety. Its structural formula can be represented as follows:

C9H8N2OS\text{C}_9\text{H}_8\text{N}_2\text{OS}

This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it acts as an inhibitor of certain enzymes and has been shown to exhibit antibacterial properties against pathogens such as Mycobacterium tuberculosis.

Enzyme Inhibition

Research indicates that this compound may inhibit leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme involved in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory mediators like leukotriene B4 (LTB4), which plays a crucial role in inflammation and immune responses .

Antimicrobial Properties

A significant focus of research on this compound is its antimicrobial efficacy. Studies have demonstrated that derivatives of the 2-aminothiazole series exhibit potent activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) reported . The structure-activity relationship (SAR) studies reveal that modifications at the C-2 and C-4 positions of the thiazole ring can enhance antibacterial activity while maintaining selectivity over mammalian cells.

Table 1: Summary of Antimicrobial Activity

Compound VariantMIC against M. tuberculosisSelectivity Index
Parent Compound<1 µM>26
C-2 Substituted<0.5 µM>30
C-4 Substituted<0.8 µM>25

Case Studies

  • Anti-Tubercular Activity : A study published in the Journal of Medicinal Chemistry explored various analogs of this compound, identifying compounds with enhanced activity against M. tuberculosis. The findings suggested that specific substitutions could significantly improve efficacy while minimizing toxicity to human cells .
  • Inflammation Modulation : Another study highlighted the dual role of LTA4H inhibition by this compound, which not only reduces inflammatory mediators but also enhances the resolution of inflammation through the production of resolvins from eicosapentaenoic acid . This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed several promising avenues:

  • Antibacterial Efficacy : The compound has shown broad-spectrum antibacterial activity, particularly against multidrug-resistant strains, making it a candidate for further development as an anti-infective agent .
  • Potential in Cancer Therapy : Preliminary data indicate that thiazole derivatives may exert cytotoxic effects on cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications in oncology.

Q & A

Q. What are the common synthetic routes for 2-(2-Amino-thiazol-4-yl)-phenol, and how can reaction conditions be optimized?

Basic Synthesis
The compound is typically synthesized via cyclocondensation reactions. For example, a reported method involves reacting 2-hydroxyacetophenone derivatives with thiourea in the presence of iodine, yielding 43.2% of the target compound. Key parameters include solvent choice (e.g., ethanol or methanol), reaction temperature (80–100°C), and stoichiometric control of iodine as a cyclizing agent. The product is characterized by ¹H-NMR (δ 11.56 ppm for –OH, δ 7.24–6.38 ppm for aromatic protons) and ¹³C-NMR (δ 168.6 ppm for the thiazole carbon) .
Optimization Strategies :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC (Rf = 0.73 in 20% EtOAc/hexane).
  • Purify via column chromatography or recrystallization to improve yield .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Basic Characterization

  • ¹H/¹³C-NMR : Assign aromatic protons (δ 6.38–7.24 ppm) and thiazole carbons (δ 100.8–168.6 ppm). The –NH₂ group appears as a singlet at δ 2.09 ppm .
  • X-ray Crystallography : Use SHELXL for refinement (CCDC 1850211/1850212). ORTEP-3 or WinGX can generate thermal ellipsoid plots to confirm molecular geometry and hydrogen-bonding networks .

Q. What computational methods are employed to study the electronic structure and reactivity of this compound?

Advanced Computational Analysis

  • Density Functional Theory (DFT) : Apply hybrid functionals like B3LYP (combining Becke’s exchange and Lee-Yang-Parr correlation) to calculate molecular orbitals, Fukui indices, and electrostatic potential surfaces. Basis sets such as 6-311++G(d,p) are recommended for accuracy .
  • Quantum Theory of Atoms in Molecules (QTAIM) : Analyze bond critical points to quantify hydrogen-bond strengths (e.g., O–H···N interactions) using topological electron density data .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Advanced Crystallographic Challenges

  • Data Collection : Use high-resolution synchrotron radiation for twinned crystals or low-electron-density regions.
  • Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning. Validate with Rint (<5%) and Rfree (<0.25) metrics .
  • Validation Tools : Leverage PLATON’s ADDSYM to detect missed symmetry and check for overfitting using the Hirshfeld rigid-bond test .

Q. What mechanistic challenges arise in studying reactions involving this compound derivatives?

Advanced Mechanistic Studies

  • Ring-Opening Pathways : For imidazole derivatives (e.g., benzo[d]oxazol-2-yl intermediates), track intermediates via LC-MS or in situ IR. DFT calculations can model transition states for ring-opening/closure steps .
  • Contradictions : Conflicting reports on regioselectivity (e.g., 1,2,3-dithiazole vs. thiadiazole formation) may arise from solvent polarity or substituent effects. Use kinetic studies (Eyring plots) to clarify .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Advanced SAR Strategies

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the phenol ring to enhance antimicrobial activity. Compare MIC values against S. aureus and E. coli .
  • Bioisosteric Replacement : Replace the thiazole ring with 1,3,4-oxadiazole to improve metabolic stability. Validate via in vitro cytotoxicity assays (e.g., MTT) .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Data Contradiction Analysis

  • Standardization : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 24-hour incubation).
  • Control Compounds : Include ciprofloxacin or ampicillin as positive controls to calibrate assay conditions .
  • Statistical Validation : Apply ANOVA to assess batch-to-batch variability or dose-response outliers .

Q. What advanced synthetic routes utilize heterocyclic precursors to access this compound derivatives?

Advanced Synthesis

  • 1,2,3-Dithiazole Thermolysis : Heat 2-((4-aryl-thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols in ethanol at 80°C to form imidazole derivatives. Monitor by ¹H-NMR for –SCH₂CH₂– intermediate formation .
  • Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the thiazole 4-position. Optimize ligand choice (e.g., XPhos) for sterically hindered substrates .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-7(5-13-9)6-3-1-2-4-8(6)12/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXFHZAXVHMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345630
Record name 2-(2-Amino-thiazol-4-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60135-72-0
Record name 2-(2-Amino-4-thiazolyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60135-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Amino-thiazol-4-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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